3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methoxybenzenesulfonate
Description
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] 4-methoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O8S/c1-15-20-14-18(33-34(27,28)19-9-6-17(29-2)7-10-19)8-12-21(20)32-25(26)24(15)16-5-11-22(30-3)23(13-16)31-4/h5-14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVNFUIXQDOOKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methoxybenzenesulfonate typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with 4-methylcoumarin in the presence of a base, followed by sulfonation with 4-methoxybenzenesulfonyl chloride under acidic conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like pyridine or triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methoxybenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4-dimethoxybenzoic acid derivatives, while reduction of the oxo group can produce 4-methyl-2-hydroxychromen derivatives.
Scientific Research Applications
Biological Applications
Research indicates that this compound exhibits various biological activities, which can be categorized as follows:
Antioxidant Activity
Studies have shown that chromenone derivatives possess significant antioxidant properties. The presence of methoxy groups enhances the electron-donating ability of the compound, leading to improved free radical scavenging activity.
Anticancer Potential
Chromone derivatives have been investigated for their anticancer properties. In vitro studies suggest that 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methoxybenzenesulfonate may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Enzyme Inhibition
This compound has demonstrated potential as an inhibitor of key enzymes involved in metabolic disorders. For instance, it may act as an inhibitor of α-glucosidase and acetylcholinesterase, making it relevant for the treatment of Type 2 diabetes mellitus and Alzheimer's disease.
Material Science Applications
Beyond medicinal chemistry, the unique properties of this compound make it suitable for applications in material science:
- Organic Light Emitting Diodes (OLEDs) : The luminescent properties of chromenone derivatives can be harnessed in OLED technology.
- Photovoltaic Devices : The compound's ability to absorb light can be utilized in solar cell applications.
Case Studies
Several studies have documented the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methoxybenzenesulfonate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural and Functional Comparison of Selected Coumarin Derivatives
Key Findings from Comparative Analysis
Substituent Impact on Solubility and Reactivity: The target compound’s sulfonate ester at position 6 enhances water solubility compared to the propanoate ester in G856-6245 and the benzoate in . The 3,4-dimethoxyphenyl group at position 3 is shared with compound 3e , which exhibited strong antioxidant activity, suggesting the target compound may have similar redox-modulating properties.
Biological Activity Trends: Curcumin analogs with 3,4-dimethoxy substitutions (e.g., 3e) demonstrated potent free radical scavenging and tyrosinase inhibition .
Crystallographic and Computational Insights :
- Structural analogs like the title compound in (featuring 3,4-dimethoxyphenyl groups) revealed π-π stacking and hydrogen-bonding networks critical for crystal packing. Similar interactions likely stabilize the target compound’s solid-state structure.
- Software tools like SHELXL and WinGX/ORTEP are routinely used for refining such structures, ensuring accuracy in bond-length/angle data.
Biological Activity
3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methoxybenzenesulfonate is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article will delve into its synthesis, biological mechanisms, and research findings.
The compound's molecular formula is with a CAS number of 869341-63-9. The structure features a chromenone backbone with methoxy and sulfonate substituents that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H22O8S |
| CAS Number | 869341-63-9 |
| IUPAC Name | [3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] 4-methoxybenzenesulfonate |
| Molecular Weight | 478.5 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 3,4-dimethoxybenzaldehyde with 4-methylcoumarin in the presence of a base, followed by sulfonation with 4-methoxybenzenesulfonyl chloride under acidic conditions. Solvents like dichloromethane or toluene and catalysts such as pyridine are often used to optimize yields and purity.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways. Specifically, it appears to inhibit the activity of certain kinases involved in cell proliferation while promoting the expression of pro-apoptotic factors.
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anti-inflammatory Mechanisms
In terms of anti-inflammatory activity, this compound has been shown to inhibit key inflammatory mediators such as cytokines and prostaglandins. It appears to modulate the NF-kB signaling pathway, leading to reduced expression of inflammatory genes. This suggests potential therapeutic applications in treating chronic inflammatory diseases.
Case Studies
-
Anticancer Activity Study
- Objective: To evaluate the anticancer potential against breast cancer cell lines.
- Method: MTT assay was used to assess cell viability post-treatment with varying concentrations of the compound.
- Findings: Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating strong cytotoxicity.
-
Antimicrobial Efficacy Assessment
- Objective: To determine the antibacterial activity against Staphylococcus aureus.
- Method: Disc diffusion method was employed.
- Results: Zones of inhibition were observed at concentrations as low as 50 µg/disc, suggesting potent antibacterial activity.
-
Anti-inflammatory Research
- Objective: To investigate the effects on TNF-alpha production in macrophages.
- Method: ELISA was conducted to quantify TNF-alpha levels after treatment.
- Outcome: A notable decrease in TNF-alpha levels was recorded, confirming anti-inflammatory effects.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation: It could bind to specific receptors affecting cellular signaling cascades related to cancer progression and inflammation.
Q & A
Q. What experimental methodologies are recommended for synthesizing and purifying 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methoxybenzenesulfonate?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including sulfonation, esterification, and substitution. For example:
Sulfonation : React 4-methyl-2-oxo-2H-chromen-6-ol with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
Coupling : Attach the 3,4-dimethoxyphenyl group via nucleophilic substitution or Suzuki-Miyaura coupling, depending on the halogenated precursor.
Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol or methanol .
- Key Considerations : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold).
Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Critical steps include:
- Data Collection : Use a diffractometer (MoKα radiation, λ = 0.71073 Å) at 296 K.
- Structure Solution : Employ direct methods (SHELXT) or intrinsic phasing (SHELXD) for initial models .
- Refinement : Iterative refinement with SHELXL, adjusting anisotropic displacement parameters and validating via R-factor convergence (e.g., R1 < 0.05 for high-quality data) .
- Visualization : Generate ORTEP diagrams using WinGX/ORTEP-III to illustrate thermal ellipsoids and molecular packing .
Table 1 : Example Crystallographic Data (from analogous structures)
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Triclinic | |
| Space Group | P1 | |
| Unit Cell Dimensions | a = 7.9801 Å, b = 9.2234 Å, c = 10.9682 Å | |
| Z (Molecules/Unit Cell) | 2 |
Q. What spectroscopic techniques are used to characterize this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT and HSQC experiments. Methoxy groups (δ ~3.8–4.0 ppm) and sulfonate esters (δ ~7.5–8.0 ppm) are key markers .
- IR Spectroscopy : Confirm sulfonate (S=O stretch: 1170–1370 cm⁻¹) and carbonyl (C=O: 1680–1750 cm⁻¹) functionalities.
- MS : High-resolution ESI-MS to verify molecular ion ([M+H]+ at m/z 347.34) .
- Contradiction Resolution : Cross-validate with SCXRD data or computational NMR prediction tools (e.g., ACD/Labs) to resolve ambiguous assignments .
Advanced Research Questions
Q. How can computational modeling predict the biological activity or receptor-binding affinity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinases or GPCRs).
- QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes.
Table 2 : Example QSAR Parameters
| Descriptor | Value | Relevance |
|---|---|---|
| logP | ~2.8 | Lipophilicity |
| Topological Polar SA | 90–100 Ų | Membrane permeability |
| H-bond Acceptors | 6 | Solubility & Binding |
Q. How do structural modifications (e.g., substituent variations) affect the compound’s bioactivity?
- Methodological Answer :
- Synthetic Analogs : Replace methoxy groups with ethoxy or halogens to study electronic effects.
- Activity Assays : Test analogs in enzyme inhibition assays (e.g., COX-2 or tyrosinase) and compare IC50 values.
- Crystallographic Comparison : Analyze steric effects by overlaying SCXRD structures of analogs .
- Case Study : Analogous chromen-2-one sulfonates show enhanced activity with electron-withdrawing substituents (e.g., -NO2) at the 4-position .
Q. How should researchers address contradictions in experimental data (e.g., divergent bioactivity results across studies)?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, Haddad et al. (2008a) used single-receptor models, while Saito et al. (2009) employed multi-receptor panels, leading to divergent SAR conclusions .
- Statistical Validation : Apply ANOVA or Tukey’s HSD test to identify outliers.
- Reproducibility : Replicate experiments with standardized protocols (e.g., OECD guidelines for cytotoxicity assays).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
